

Application Notes & Protocols: 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methylthiazole hydrochloride

Cat. No.: B015431

[Get Quote](#)

Introduction: The Thiazole Moiety and a Key Building Block

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds, including a range of anticancer, antimicrobial, and antiviral agents.^{[1][2][3]} Its ability to engage in hydrogen bonding and dipole interactions makes it a valuable pharmacophore in drug design. **4-(Chloromethyl)-2-methylthiazole hydrochloride** is a highly versatile and reactive building block, prized for its capacity to introduce the 2-methyl-thiazol-4-ylmethyl moiety into target molecules.^[4] The primary reactive site is the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions, making it a cornerstone reagent for constructing more complex heterocyclic systems.^[4]

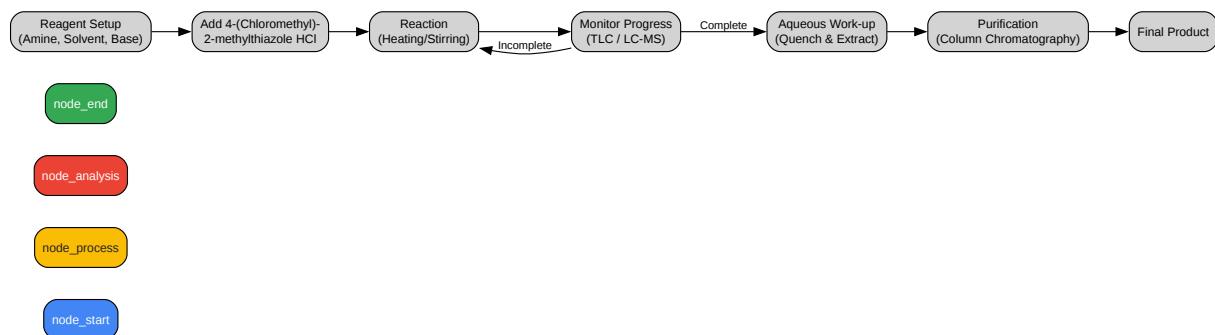
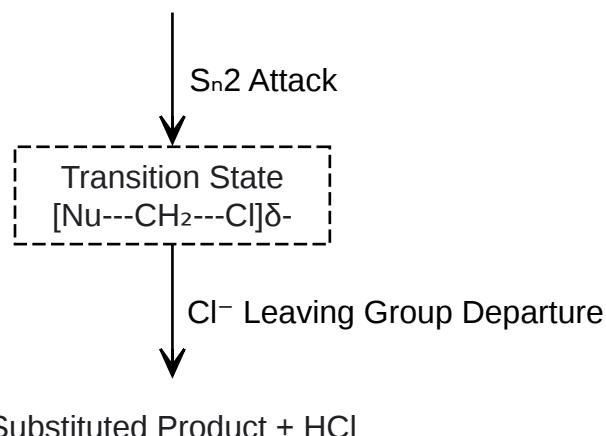
This guide provides an in-depth look at the properties of **4-(Chloromethyl)-2-methylthiazole hydrochloride** and details robust protocols for its application in key synthetic transformations, with a focus on N-alkylation reactions—a fundamental step in the synthesis of many active pharmaceutical ingredients (APIs).

Reagent Profile and Handling

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes.

Property	Value	Source
CAS Number	39238-07-8	--INVALID-LINK--
Molecular Formula	C ₅ H ₆ CINS · HCl	--INVALID-LINK--
Molecular Weight	184.09 g/mol	--INVALID-LINK--
Appearance	Off-white to light yellow crystalline solid	---
Melting Point	186-192 °C (decomposes)	[5]
Solubility	Soluble in water, methanol. Sparingly soluble in DMF, DMSO. Insoluble in non-polar solvents.	---
Purity	Typically ≥98%	--INVALID-LINK--

Safety & Handling:



- Hazard Class: Corrosive, Irritant.[\[4\]](#)
- GHS Signal Word: Danger.[\[4\]](#)
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption, as the compound is hygroscopic.

Core Reactivity: The S_n2 Pathway

The synthetic utility of **4-(Chloromethyl)-2-methylthiazole hydrochloride** is dominated by its participation in nucleophilic substitution reactions (S_n2). The electron-withdrawing nature of the

thiazole ring enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the attack of a nucleophile (Nu^-) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.^{[6][7]} This reaction is foundational for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaseLENole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 4-(Chloromethyl)-2-methylthiazole Hydrochloride in Heterocyclic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015431#using-4-chloromethyl-2-methylthiazole-hydrochloride-for-heterocyclic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com